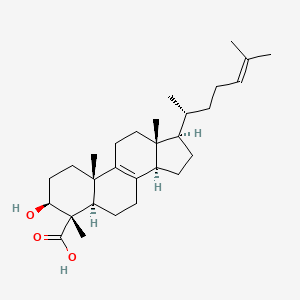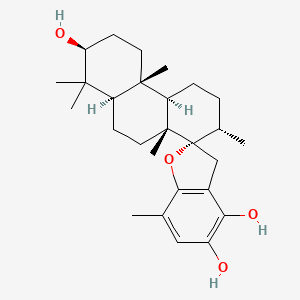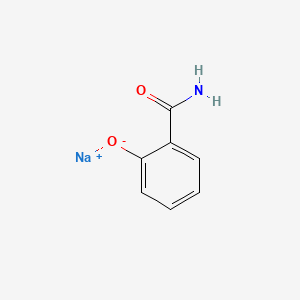![molecular formula C16H18N2O5 B1260243 [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)
[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone is a dimethoxybenzene.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone has been studied in the context of synthesis and chemical properties. Çetinkaya et al. (2012) explored the synthesis of various bromophenol derivatives, including this compound, focusing on their antioxidant properties. The study involved bromination, demethylation, and reduction reactions, leading to the synthesis of compounds with significant antioxidant potential (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antioxidant Activities
- The antioxidant properties of derivatives of this compound have been a significant focus. For example, Çetinkaya et al. (2010) synthesized brominated derivatives and evaluated their antioxidant activities using various assays. The results indicated that these compounds are potent antioxidants and radical scavengers, comparable to standard antioxidant compounds like butylated hydroxyanisole and butylated hydroxytoluene (Çetinkaya, Gülçin, Menzek, Göksu, & Şahin, 2010).
Inhibitory Properties on Carbonic Anhydrase
- Another study by Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of bromophenol derivatives, including those derived from this compound. The findings revealed that these compounds exhibit varying degrees of inhibition against human cytosolic carbonic anhydrase II isozyme, suggesting potential therapeutic applications for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Structural Analysis and Synthesis
- The structural analysis and synthesis of similar compounds have also been explored. Prasad et al. (2018) studied a compound with a similar structure, focusing on its antiproliferative activity and structural characterization through various spectroscopic methods and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Propriétés
Formule moléculaire |
C16H18N2O5 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N2O5/c1-20-11-3-4-14(21-2)12(9-11)15-10-13(17-23-15)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
OSFVMCCUSVCQRH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3 |
Solubilité |
47.7 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)

![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)




![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)